4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzene-1-sulfonamide
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Overview
Description
4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzene-1-sulfonamide is a chemical compound with the molecular formula C9H11F3N2O2S and a molecular weight of 268.26 g/mol It is characterized by the presence of a trifluoroethyl group attached to an amino group, which is further connected to a benzene sulfonamide structure
Mechanism of Action
Target of Action
The primary target of 4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzene-1-sulfonamide is likely to be similar to other sulfonamide drugs, which primarily target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, inflammation, and intraocular pressure regulation .
Mode of Action
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the production of folate . By inhibiting this enzyme, sulfonamides prevent the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by sulfonamides affects the folate synthesis pathway in bacteria . This leads to a decrease in the production of essential components for bacterial DNA synthesis and replication, resulting in the inhibition of bacterial growth .
Result of Action
The result of the action of this compound is likely to be the inhibition of bacterial growth due to the disruption of folate synthesis, an essential component for bacterial DNA synthesis and replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzene-1-sulfonamide typically involves the reaction of 4-aminomethylbenzenesulfonamide with 2,2,2-trifluoroethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A related compound with similar trifluoroethyl functionality.
Benzene sulfonamide: Shares the sulfonamide group but lacks the trifluoroethyl group.
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.
Uniqueness
4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzene-1-sulfonamide is unique due to the combination of the trifluoroethyl group and the benzene sulfonamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-[(2,2,2-trifluoroethylamino)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2S/c10-9(11,12)6-14-5-7-1-3-8(4-2-7)17(13,15)16/h1-4,14H,5-6H2,(H2,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSKWXVELRSKAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(F)(F)F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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